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Compound of Interest

Compound Name: (1R)-IDH889

Cat. No.: B10861056

An Independent Analysis of (1R)-IDH889 Potency in Comparison to Alternative Mutant IDH1
Inhibitors

This guide provides an objective comparison of the potency of the isocitrate dehydrogenase 1
(IDH1) inhibitor, (1R)-IDH889, with other known inhibitors targeting IDH1 mutations. The
information is intended for researchers, scientists, and professionals in the field of drug
development to facilitate informed decisions regarding the selection and application of these
compounds in preclinical research.

Mutations in the IDH1 enzyme, particularly at the R132 residue, are a hallmark of several
cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2][3] These
mutations result in a neomorphic enzymatic activity, converting a-ketoglutarate (aKG) to the
oncometabolite D-2-hydroxyglutarate (D2HG).[2][3][4] D2HG competitively inhibits aKG-
dependent dioxygenases, leading to epigenetic alterations and contributing to tumorigenesis.[3]
[5] This pathway has become a critical target for cancer therapy, leading to the development of
specific inhibitors.

Comparative Potency of IDH1 Inhibitors

(1R)-IDH889 has been identified as a potent, orally available, and brain-penetrant allosteric
inhibitor that is specific to mutant forms of IDH1.[1][6] The following table summarizes the
biochemical potency (IC50 values) of (1R)-IDH889 in comparison to other notable IDH1
inhibitors against the most common IDH1 mutations, R132H and R132C, as well as the wild-
type (wt) enzyme.
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Wild-Type

Inhibitor Target Mutant IC50 (uM) Reference
IDH1 IC50 (uM)
--INVALID-LINK--
(1R)-IDH889 IDH1 R132H 0.020 1.38 6]
--INVALID-LINK--
IDH1 R132C 0.072 1.38
(6]
--INVALID-LINK--
AGI-5198 IDH1 R132H 0.070 >100 ]
--INVALID-LINK--
IDH1 R132C 0.160 >100 (7]
Ivosidenib (AG- ) --INVALID-LINK--
IDH1 R132H Potent Selective
120) (8]
B --INVALID-LINK--
GSK321 IDH1 R132H 0.0046 Not specified 7]
_ --INVALID-LINK--
ML309 IDH1 R132H low-mid nM >50

[4]

(Note: "Potent” and "Selective" are used where specific IC50 values were not provided in the

cited literature, but the inhibitor was described as such.)

In addition to its biochemical potency, (1R)-IDH889 demonstrates strong cellular activity,
inhibiting the production of 2-HG in cells with an IC50 of 0.014 uM.[6] This indicates effective
cell permeability and engagement with the target in a cellular context.

Signaling Pathway and Mechanism of Inhibition

Mutant IDH1 inhibitors, including (1R)-IDH889, function by binding to an allosteric site at the
dimer interface of the enzyme.[1][8] This binding event prevents the enzyme from adopting the

conformation necessary for its neomorphic catalytic activity, thereby blocking the production of

D2HG.
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Mutant IDH1 Signaling and Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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